

Discovery and Development of A-800141: A Potent and Selective MetAP2 Inhibitor

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Compound of Interest

Compound Name: A-800141

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-800141 is a potent, orally active, and selective small molecule inhibitor of methionine aminopeptidase-2 (MetAP2), a metalloenzyme that plays a crucial role in angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of **A-800141**. It includes detailed experimental protocols for key biological assays, a summary of its in vitro and in vivo activity, and an exploration of its mechanism of action, including its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis. Methionine aminopeptidase-2 (MetAP2) has been identified as a key regulator of this process, making it an attractive target for the development of novel anti-cancer therapies. **A-800141** emerged from a discovery program focused on identifying potent and selective inhibitors of MetAP2. It belongs to the class of anthranilic acid sulfonamides and has demonstrated significant anti-angiogenic and anti-tumor effects in a variety of preclinical models.^{[1][2]} This document details the scientific journey of **A-800141**, from its chemical synthesis to its biological characterization.

Chemical Synthesis

While the specific, step-by-step synthesis of **A-800141** is not publicly available in the reviewed literature, the general class of anthranilic acid sulfonamides has been described. The synthesis of these compounds typically involves the coupling of a substituted anthranilic acid with a sulfonyl chloride. For related compounds, such as 2-amino-5-chlorobenzoic acid derivatives, synthesis often starts from anthranilic acid, which is then subjected to reactions like chlorination and amidation to build the final molecule.^{[3][4]} The development of **A-800141** likely involved a multi-step synthetic route to achieve the desired substitutions on both the anthranilic acid and the phenylsulfonyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity and Efficacy

In Vitro Enzymatic Activity

A-800141 is a potent inhibitor of human MetAP2 with a 50% inhibitory concentration (IC₅₀) of 12 nM.^[5] It exhibits high selectivity for MetAP2 over the related enzyme MetAP1, with an IC₅₀ for MetAP1 of 36 μM, representing a greater than 3000-fold selectivity. This selectivity is a critical attribute, as it minimizes off-target effects and potential toxicities.

Enzyme	IC ₅₀ (nM)	Selectivity (MetAP1/MetAP2)
Human MetAP2	12	>3000-fold
Human MetAP1	36,000	

Table 1: In Vitro Enzymatic
Activity of A-800141

Anti-Angiogenic Activity

The anti-angiogenic potential of **A-800141** has been demonstrated in the mouse corneal angiogenesis model. This in vivo assay utilizes the avascular cornea to quantify the inhibition of new blood vessel growth induced by an angiogenic stimulus, typically vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). **A-800141** has been shown to significantly inhibit neovascularization in this model, confirming its anti-angiogenic properties.

In Vivo Anti-Tumor Efficacy

A-800141 has demonstrated broad anti-tumor activity in various human tumor xenograft models in immunodeficient mice. The following table summarizes the key findings from these preclinical studies.

Tumor Model	Mouse Strain	Treatment	Tumor Growth Inhibition	Reference
CHP-134 (Neuroblastoma)	SCID	150 mg/kg/day, p.o.	70%	
PC-3 (Prostate Carcinoma)	SCID	150 mg/kg/day, p.o.	Significant delay	
PC-3 (Prostate Carcinoma)	SCID	100 mg/kg/day, p.o.	Significant delay	
SuDHL4 (B cell Lymphoma)	SCID-beige	Combination with Etoposide	Significant inhibition	
HCT-116 (Colon Carcinoma)	SCID	Combination with Irinotecan	Enhanced inhibition	

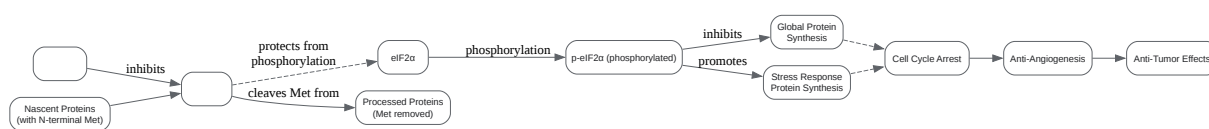
Table 2: In Vivo Anti-Tumor Efficacy of A-800141 in Xenograft Models

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **A-800141** is the direct inhibition of the enzymatic activity of MetAP2. MetAP2 is responsible for the removal of the N-terminal methionine from nascent proteins. Its inhibition leads to the accumulation of proteins with an unprocessed N-terminus, which can affect their function, stability, and localization.

One of the key downstream effects of MetAP2 inhibition is the modulation of the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α). MetAP2 is known to interact with eIF2 α and protect it from phosphorylation. By inhibiting MetAP2, **A-800141** can lead to an increase in eIF2 α phosphorylation. Phosphorylated eIF2 α is a potent inhibitor of global protein synthesis but can selectively enhance the translation of certain stress-response proteins. This alteration of the cellular translational program is thought to be a major contributor to the anti-proliferative and anti-angiogenic effects of MetAP2 inhibitors.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a specific substrate of MetAP2 and serves as a useful biomarker for target engagement of MetAP2 inhibitors. Treatment with **A-800141** leads to the appearance of GAPDH with an unprocessed N-terminal methionine, which can be detected by Western blot.



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Diagram 1: Proposed signaling pathway of **A-800141** action.

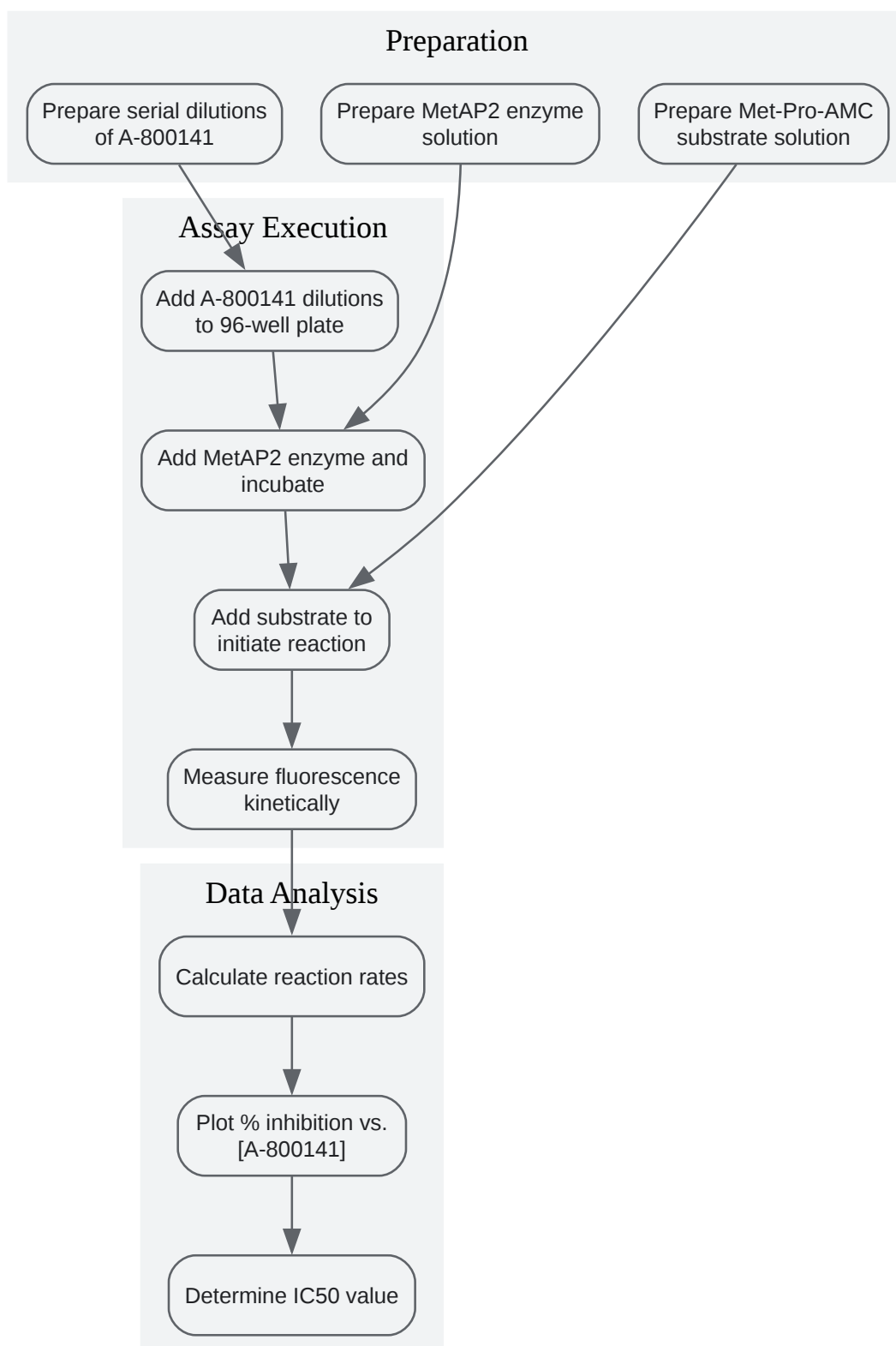
Experimental Protocols

MetAP2 Enzymatic Assay

This protocol is adapted from a general method for measuring MetAP2 activity.

- Reagents:
 - Recombinant human MetAP2 enzyme.
 - Met-Pro-AMC fluorescent substrate.
 - Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂.

- **A-800141** stock solution in DMSO.
- Procedure:
 - Prepare serial dilutions of **A-800141** in assay buffer.
 - In a 96-well plate, add 50 μ L of the **A-800141** dilutions.
 - Add 25 μ L of recombinant human MetAP2 to each well and incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 25 μ L of the Met-Pro-AMC substrate.
 - Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.
 - Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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Diagram 2: Workflow for the MetAP2 enzymatic assay.

Mouse Corneal Angiogenesis Assay

This protocol is a standard method for assessing in vivo angiogenesis.

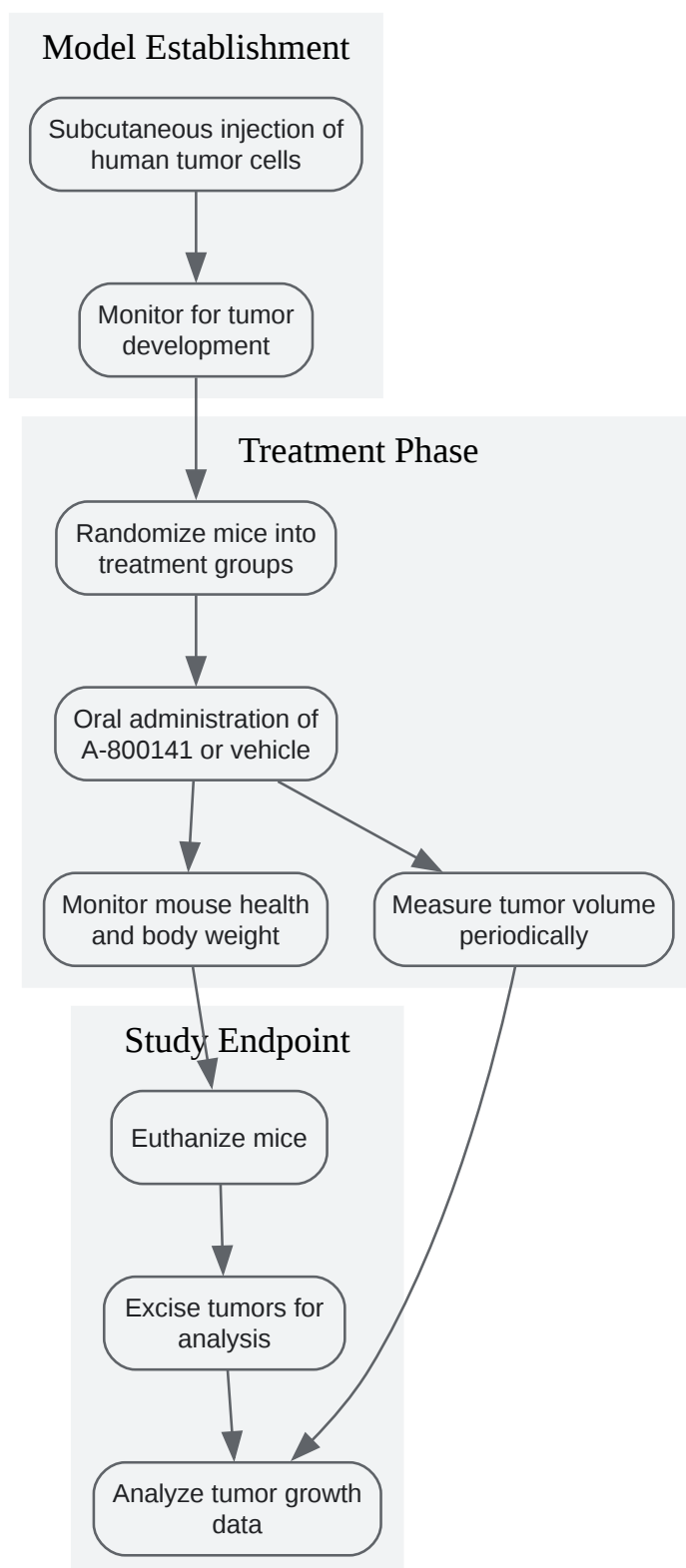
- Materials:
 - 8-10 week old mice (e.g., C57BL/6).
 - Hydron polymer, sucralfate, and an angiogenic factor (e.g., VEGF).
 - **A-800141** formulated for oral administration.
 - Surgical microscope and instruments.
- Procedure:
 - Prepare slow-release pellets containing the angiogenic factor.
 - Anesthetize the mice and create a micropocket in the cornea.
 - Implant the pellet into the corneal pocket.
 - Administer **A-800141** or vehicle control orally daily for 5-7 days.
 - At the end of the treatment period, photograph the corneas.
 - Quantify the area of neovascularization using image analysis software. The vessel area is often calculated using the formula: $\text{Area} = (\text{clock hours} \times \pi \times \text{vessel length (mm)} \times 0.2)$.

Human Tumor Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of **A-800141**.

- Materials:
 - Immunodeficient mice (e.g., SCID or NOD/SCID).
 - Human tumor cell line (e.g., CHP-134, PC-3).

- Matrigel.
- **A-800141** formulated for oral gavage.
- Calipers for tumor measurement.
- Procedure:
 - Inject a suspension of human tumor cells and Matrigel subcutaneously into the flank of the mice.
 - Monitor the mice for tumor growth.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer **A-800141** or vehicle control orally at the desired dose and schedule.
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
 - Monitor the body weight and general health of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).



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Diagram 3: Workflow for a human tumor xenograft study.

Western Blot for GAPDH Processing

This protocol is for assessing the in-cell activity of **A-800141**.

- Procedure:
 - Treat cultured cells with **A-800141** or vehicle control for a specified time.
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 - Incubate the membrane with a primary antibody specific for GAPDH.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. The appearance of a higher molecular weight band or a doublet for GAPDH indicates the presence of the unprocessed form.

Conclusion

A-800141 is a potent and selective inhibitor of MetAP2 with promising anti-angiogenic and anti-tumor properties demonstrated in preclinical models. Its oral bioavailability and broad-spectrum activity make it an interesting candidate for further development. The mechanism of action, involving the inhibition of MetAP2 and subsequent effects on protein processing and eIF2 α signaling, provides a strong rationale for its therapeutic potential in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers interested in exploring the biology of MetAP2 and the development of novel inhibitors in this class. Further investigation into the detailed synthesis, pharmacokinetics, and safety profile of **A-800141** is warranted to fully assess its clinical potential.

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